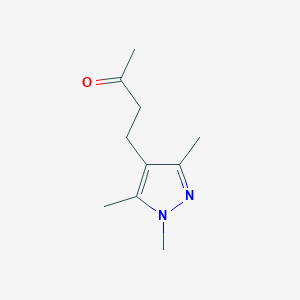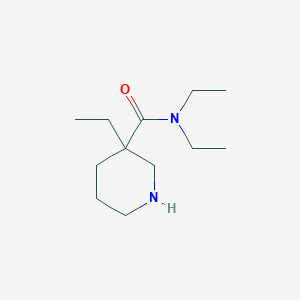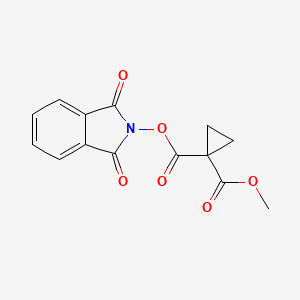
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate is a complex organic compound characterized by the presence of an isoindoline nucleus and a cyclopropane ring.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to construct these complex heterocyclic structures efficiently .
Analyse Chemischer Reaktionen
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of herbicides, colorants, dyes, and polymer additives.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dioxoisoindolin-2-yl) 1-methyl cyclopropane-1,1-dicarboxylate can be compared with other N-isoindoline-1,3-dione derivatives. Similar compounds include:
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide These compounds share a similar isoindoline nucleus but differ in their substituents, leading to unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
2248333-42-6 |
|---|---|
Molekularformel |
C14H11NO6 |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
1-O'-(1,3-dioxoisoindol-2-yl) 1-O-methyl cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C14H11NO6/c1-20-12(18)14(6-7-14)13(19)21-15-10(16)8-4-2-3-5-9(8)11(15)17/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
FCJUOFDRXPZMTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


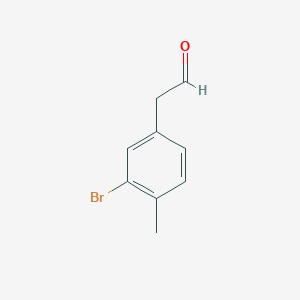
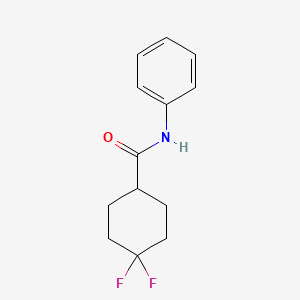
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
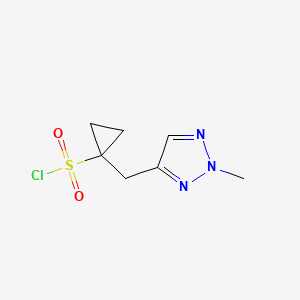
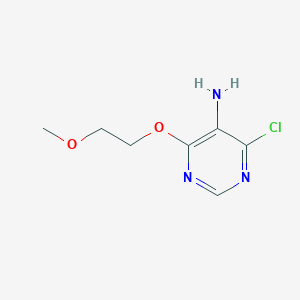

![3-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B13569609.png)
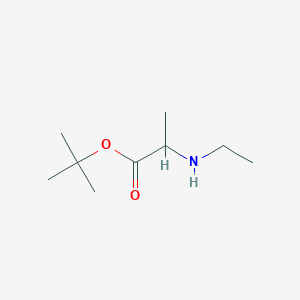
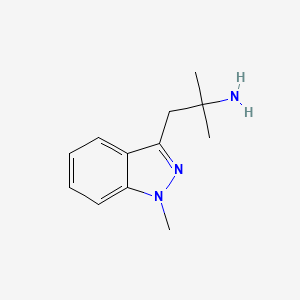
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13569628.png)
![3-[4-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13569629.png)

